8-Chloro-2-methoxyquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
8-chloro-2-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9-11-7-5(8(13)12-9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12,13) |
InChI Key |
ACMHSXMYUZNGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2Cl)C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloro 2 Methoxyquinazolin 4 3h One and Its Analogues
Historical Context and Evolution of Quinazolinone Synthesis
The journey into the synthesis of quinazolinones began in 1869 when Griess first prepared a quinazoline (B50416) derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov This initial discovery laid the groundwork for future explorations into this class of compounds. Several years later, Bischler and Lang contributed to the field by obtaining the parent quinazoline ring system via decarboxylation of a 2-carboxy derivative. nih.gov However, it was Gabriel in 1903 who devised a more satisfactory and practical synthesis of quinazoline, and the name for this bicyclic heterocycle was proposed by Widdege. nih.gov
One of the most significant early contributions to the synthesis of 4(3H)-quinazolinones was the Niementowski quinazoline synthesis, first described in 1895. This method involves the condensation of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines. generis-publishing.com Over the decades, numerous modifications and new synthetic routes have been developed to improve yields, expand substrate scope, and introduce diverse functionalities onto the quinazolinone core. These advancements have been driven by the continued interest in the pharmacological potential of quinazolinone derivatives. openmedicinalchemistryjournal.com
Classical and Contemporary Synthetic Routes to Quinazolin-4(3H)-ones
The synthesis of quinazolin-4(3H)-ones has evolved from classical high-temperature condensations to more sophisticated and efficient modern techniques. The choice of synthetic route often depends on the desired substitution pattern on the quinazolinone ring.
Condensation Reactions of Anthranilic Acid Derivatives
The condensation of anthranilic acid and its derivatives remains a cornerstone of quinazolinone synthesis. A widely employed method involves the acylation of anthranilic acid with an appropriate acyl chloride to form an N-acylanthranilic acid intermediate. nih.gov Subsequent cyclization, often through heating with acetic anhydride (B1165640), leads to the formation of a benzoxazinone (B8607429) intermediate. nih.govnih.gov This benzoxazinone can then be reacted with a primary amine or ammonia (B1221849) to yield the desired 2,3-disubstituted or 3-unsubstituted quinazolin-4(3H)-one, respectively. nih.gov The reaction conditions for the final step can influence the yield, with solvents like DMF sometimes providing better results. nih.gov
Modern variations of this approach utilize microwave irradiation to accelerate the reaction and improve yields, often in solvent-free conditions. tandfonline.com For instance, the condensation of anthranilic acid, orthoesters, and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides a direct route to 2-substituted-4(3H)-quinazolinones.
Cyclization Approaches Utilizing Isatoic Anhydride Precursors
Isatoic anhydride is a versatile and commonly used precursor for the synthesis of quinazolin-4(3H)-ones. It serves as a convenient substitute for anthranilic acid. One of the primary advantages of using isatoic anhydride is its ability to participate in one-pot, multi-component reactions. For example, a three-component reaction involving isatoic anhydride, an amine, and an orthoester can afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under either classical heating or microwave irradiation. rsc.org If ammonium acetate is used in place of a primary amine, 2-substituted quinazolin-4(3H)-ones are obtained. rsc.org
The reaction mechanism typically involves the initial reaction of the amine with isatoic anhydride, leading to the formation of an o-aminobenzamide derivative, which then undergoes cyclization. Various catalysts, including Lewis and Brønsted acids, have been employed to facilitate these cyclization reactions.
Niementowski Quinazoline Synthesis Adaptations
The Niementowski synthesis, which traditionally involves the thermal condensation of anthranilic acid with an amide, is a fundamental method for preparing 4(3H)-quinazolinones. generis-publishing.com The reaction typically requires high temperatures (around 130-135 °C) and proceeds through the formation of an o-amidobenzamide intermediate followed by cyclization with the elimination of water. generis-publishing.com
Over the years, numerous adaptations have been developed to improve the efficiency and conditions of the Niementowski reaction. Microwave-assisted Niementowski synthesis has been shown to significantly reduce reaction times and increase yields. frontiersin.org Furthermore, modifications to the Friedlander synthesis, which is related, have been adapted for quinazolinone synthesis by using isatoic anhydride in place of anthranilic acid. frontiersin.org
Grimmel, Guinther, and Morgan's Synthetic Modifications
In 1946, Grimmel, Guinther, and Morgan reported a significant modification for the synthesis of 2,3-disubstituted-4-quinazolones. nih.govacs.org Their method involves heating an o-aminobenzoic acid with an amine in the presence of phosphorus trichloride (B1173362) in a solvent such as toluene. nih.gov This approach provides a direct route to quinazolinones with substitution at both the 2- and 3-positions. The phosphorus trichloride acts as a dehydrating and activating agent, facilitating the condensation and subsequent cyclization. The probable mechanism involves the formation of an intermediate phosphoroamidite or related species which then facilitates the amide bond formation and subsequent ring closure.
Specific Synthetic Pathways for 8-Chloro-2-methoxyquinazolin-4(3H)-one
While a specific, documented synthetic pathway for this compound was not found in the reviewed literature, a plausible route can be inferred from the general synthetic methodologies for substituted quinazolinones. A likely approach would start from a correspondingly substituted anthranilic acid derivative, namely 2-amino-3-chlorobenzoic acid.
A potential synthetic sequence could be as follows:
Amidation: The 2-amino-3-chlorobenzoic acid could be reacted with a reagent that can introduce the methoxycarbonyl functionality or a precursor. A possible approach is the reaction with methyl isothiocyanate followed by methylation, or reaction with a reagent like methyl carbamate (B1207046) under activating conditions.
Cyclization: The resulting N-substituted anthranilic acid derivative would then undergo cyclization to form the quinazolinone ring. This could be achieved by heating, potentially with a dehydrating agent, or through modern catalytic methods.
An alternative strategy for introducing the 2-methoxy group involves the synthesis of a 2-thioxo- or 2-chloro-quinazolinone intermediate followed by nucleophilic substitution with sodium methoxide (B1231860). For example, 2-amino-3-chlorobenzoic acid could be reacted with thiophosgene (B130339) to form an isothiocyanate, which upon cyclization would yield 8-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Subsequent methylation of the thione group followed by displacement with methoxide could potentially yield the target compound.
Another feasible route could involve the use of a 2-chloro-8-chloroquinazolin-4(3H)-one intermediate. The 2-chloro substituent is generally more reactive towards nucleophilic substitution than the 8-chloro substituent. Therefore, selective reaction with sodium methoxide could potentially yield this compound.
The following table summarizes the key starting materials and general reaction types that could be employed for the synthesis of the target molecule and its analogues.
| Starting Material | Reagent(s) | Reaction Type | Potential Product |
| 2-Amino-3-chlorobenzoic acid | Methoxyacetyl chloride, then cyclization | Acylation and Cyclization | 8-Chloro-2-methoxymethylquinazolin-4(3H)-one |
| 2-Amino-3-chlorobenzoic acid | Methyl isothiocyanate, then methylation | Thiourea formation and Cyclization | 8-Chloro-2-(methylthio)quinazolin-4(3H)-one |
| Isatoic Anhydride | Ammonia, then chlorination, then sodium methoxide | Multi-step synthesis | 2-Methoxyquinazolin-4(3H)-one |
It is important to note that the specific reaction conditions, such as temperature, solvent, and catalyst, would need to be optimized to achieve a successful synthesis of this compound.
Strategies for Introducing the Chloro Substituent at C-8
The introduction of a chlorine atom at the C-8 position of the quinazolinone ring is a critical step in the synthesis of the target molecule. This is typically achieved through the chlorination of an appropriate precursor, often an anthranilic acid derivative.
One common approach involves the direct chlorination of anthranilic acid. acs.orgnih.gov The reaction conditions, such as the solvent and the chlorinating agent, are crucial for achieving the desired regioselectivity. For instance, the chlorination of anthranilic acid in glacial acetic acid or dilute hydrochloric acid has been reported. acs.org It has been noted that in glacial acetic acid, the reaction can yield by-products, including polychlorinated compounds. acs.org
An alternative strategy is the use of a directing group to guide the chlorination to the desired position. For example, an 8-quinolinylamide group can be used as a directing group for the ortho-amination of aromatic carboxamides with N-chloroamines in the presence of an iron catalyst, which can be a pathway to substituted anthranilic acid derivatives. nih.gov
Methods for Incorporating the Methoxy (B1213986) Group at C-2
The methoxy group at the C-2 position of the quinazolinone scaffold can be introduced through several synthetic routes. A prevalent method involves the cyclization of a 2-aminobenzamide (B116534) derivative with a reagent that provides the C-2 carbon and the methoxy group.
One such approach is the reaction of an anthranilic acid derivative with a source of the methoxycarbonyl group. Another strategy involves the nucleophilic displacement of a suitable leaving group, such as a halogen, at the C-2 position with a methoxide ion. This has been demonstrated in the synthesis of 2-methoxy and 4-methoxy estrogens, where 2-iodo or 4-bromo derivatives are treated with sodium methoxide in the presence of copper(II) chloride. nih.govrsc.org
Key Intermediates and Reaction Conditions
The synthesis of this compound relies on the preparation of key intermediates. A crucial intermediate is 2-amino-3-chlorobenzoic acid, which serves as the starting block containing the pre-installed chloro substituent at the desired position. This intermediate can then be subjected to cyclization reactions to form the quinazolinone ring.
The formation of the quinazolinone ring itself is a key step. 3H-Quinazolin-4-ones are important intermediates for many biologically active compounds. nih.gov The cyclization can be achieved through various methods, including the reaction of an anthranilic acid derivative with an appropriate cyclizing agent. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in the efficiency and yield of the cyclization process. For example, the reaction of 2-halobenzoic acids with amidines can be performed under microwave irradiation with an iron catalyst in water or DMF. sci-hub.cat
The table below summarizes some of the key intermediates and the reaction conditions employed in the synthesis of quinazolinone derivatives.
| Intermediate | Reagents and Conditions | Product | Reference |
| Anthranilic acid | Cl₂, glacial acetic acid | 3,5-dichloro-2-aminobenzoic acid | acs.org |
| 2-halobenzoic acid, amidine hydrochloride | Fe₂(acac)₃, Cs₂CO₃, microwave | Quinazolinone derivatives | sci-hub.cat |
| 2-iodo/bromo-benzamides, benzylamines | CuBr, K₂CO₃, DMSO | Quinazolinones | acs.org |
| ortho-Fluorobenzamides, amides | Cs₂CO₃, DMSO | Quinazolin-4-ones | acs.orgnih.gov |
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and sustainable synthetic methods. These advanced techniques have been successfully applied to the synthesis of quinazolinone derivatives.
One-Pot Synthesis Protocols
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and waste reduction. Several one-pot methods for the synthesis of quinazolinones have been reported.
These protocols often involve domino or cascade reactions, where a series of transformations occur sequentially. For example, a one-pot copper-mediated synthesis of quinazolinones has been developed that involves the in situ generation of an amine. rsc.org Another approach describes a palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols, which proceeds through a cascade of oxidation, reduction, condensation, and dehydrogenation steps. nih.gov Transition-metal-free one-pot methods have also been developed, such as the synthesis of quinazolinones from 2-aminobenzamides and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a methine source. rsc.orgresearchgate.net
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. frontiersin.org The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. frontiersin.org
MAOS has been widely applied to the synthesis of quinazolines and quinazolinones. frontiersin.org For instance, a green and rapid method for synthesizing quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. sci-hub.catrsc.org The Niementowski reaction, a classic method for quinazolinone synthesis, can also be efficiently performed under microwave conditions. frontiersin.org The use of bio-sourced solvents like pinane (B1207555) in microwave-assisted synthesis further enhances the green credentials of the process. nih.gov
Transition Metal-Free Catalysis
While transition metal catalysts are effective in many synthetic transformations, their use can be associated with issues of cost, toxicity, and contamination of the final product. Consequently, there is a growing interest in the development of transition-metal-free catalytic systems.
Several transition-metal-free methods for the synthesis of quinazolinones have been reported. nih.govmdpi.com These methods often utilize readily available and environmentally benign reagents. For example, a base-promoted, transition-metal-free protocol for the synthesis of quinazolinones has been developed using polyethylene (B3416737) glycol 200 (PEG-200) as a recyclable solvent. rsc.org Another approach involves the use of iodine as a catalyst for the oxidative C(sp³)-H amination to form the quinazoline ring. nih.gov The synthesis of fused quinazolinones from N-pyridylindoles has also been achieved under metal-free oxidative conditions. acs.org These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions.
Derivatization and Structural Modification of the this compound Core
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the generation of a diverse library of analogues. Key positions for derivatization include the nitrogen atoms at positions 1 and 3, as well as the chloro and methoxy substituents on the benzene (B151609) ring.
The nitrogen atoms of the quinazolinone ring, N-1 and N-3, are common sites for alkylation and arylation, which can significantly influence the biological activity of the resulting compounds. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the substituents on the quinazolinone core.
Alkylation of the N-3 position is a common strategy. For instance, various quinazolin-4(3H)-ones can be N-alkylated using alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. nih.gov This approach has been used to introduce a variety of alkyl groups, including those bearing ester functionalities. nih.gov For example, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) proceeds at the N-3 position. nih.gov It is anticipated that this compound would undergo similar N-3 alkylation reactions.
N-1 substitution can also be achieved, often under different conditions or with specific starting materials. For example, the synthesis of quinazoline-2,4(1H,3H)-dione derivatives can involve alkylation at both N-1 and N-3 positions. dovepress.com
Table 1: Examples of N-Alkylation of Quinazolinone Derivatives
| Starting Material | Alkylating Agent | Product | Reference |
| 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | 3-(Ethoxycarbonylmethyl)-6,7-dimethoxyquinazolin-4(3H)-one | nih.gov |
| Quinazolin-4(3H)-one | Benzyl chloride | 3-Benzylquinazolin-4(3H)-one | nih.gov |
| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | N-alkyl-6-iodo-2-undecylquinazolin-4-one derivatives | nrochemistry.com |
| 2-Chloro-quinazolinone | Methyl-2-bromoacetate | N-Methyl Acetyl-2-chloro quinazoline-4-one | nih.gov |
This table presents examples of N-alkylation on various quinazolinone cores as reported in the literature. The specific application to this compound is inferred.
The chloro and methoxy groups on the this compound scaffold are amenable to various functional group transformations and cross-coupling reactions, which are powerful tools for introducing structural diversity.
The chlorine atom at the C-8 position is a key handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the chloro-substituted quinazolinone with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C-8 position, significantly expanding the chemical space of the analogues. The reactivity of the C-Cl bond in Suzuki couplings is generally lower than C-Br or C-I bonds, and may require more active catalyst systems.
The Buchwald-Hartwig amination is another pivotal cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. nih.gov This reaction can be employed to replace the C-8 chlorine atom with a variety of primary or secondary amines, leading to the synthesis of 8-amino-substituted quinazolinone derivatives.
The methoxy group at the C-2 position can also be a site for modification. Demethylation to the corresponding 2-hydroxy derivative can be achieved using reagents like boron tribromide. The resulting hydroxyl group can then be further functionalized. Alternatively, the 2-methoxy group can be displaced by various nucleophiles, although this is generally less common than transformations at the halogenated position.
Table 2: Examples of Cross-Coupling Reactions on Halogenated Quinazolinones
| Starting Material | Coupling Partner | Reaction Type | Product | Reference |
| 6-Bromo-4-chloro-2-phenylquinazoline | Arylboronic acids | Suzuki-Miyaura | 6-Aryl-4-chloro-2-phenylquinazoline | |
| 4-Chloroquinazolines | N-methylanilines | N-arylation | 4-Anilinoquinazolines | |
| 2-Aryl-6,8-dibromo-4-chloroquinazolines | Terminal acetylenes | Sonogashira | 4-Alkynyl-6,7-dibromoquinazolines | |
| Halopurines (analogous heterocycles) | Boronic acids | Suzuki-Miyaura | Aryl- and -alkenylpurines |
This table provides examples of cross-coupling reactions on various halogenated quinazolines and related heterocycles. The application of these methods to this compound is proposed based on these precedents.
The design and synthesis of chemically diverse analogues of this compound are guided by the principles of medicinal chemistry to explore structure-activity relationships (SAR). The strategies discussed above, including N-alkylation, cross-coupling reactions, and other functional group transformations, are the primary tools for generating these analogues.
For instance, a library of analogues could be designed by systematically varying the substituents at the N-3 position. Introducing different alkyl or aryl groups can modulate the lipophilicity and steric properties of the molecule. Similarly, a diverse range of aryl and heteroaryl groups can be introduced at the C-8 position via Suzuki-Miyaura coupling to probe interactions with biological targets. The combination of modifications at both the N-3 and C-8 positions can lead to a vast number of novel compounds.
Recent studies on other quinazolinone scaffolds have demonstrated the potential of such diversification. For example, the synthesis of quinazolin-4(3H)-ones bearing a urea (B33335) functionality has been explored for their potential as VEGFR-2 inhibitors. scielo.br The synthesis of quinazoline-2,4(1H,3H)-dione derivatives has also been pursued to develop new antibacterial agents. nih.gov These examples highlight how the core quinazolinone structure can be decorated with various pharmacophores to achieve specific biological activities. The 8-chloro and 2-methoxy substituents of the target compound provide a unique starting point for the design of new bioactive molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. For 8-Chloro-2-methoxyquinazolin-4(3H)-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The aromatic region of the spectrum for this compound is of particular importance for confirming the substitution pattern on the benzene (B151609) ring.
Aromatic Protons (H-5, H-6, H-7): The three protons on the chlorinated benzene ring appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), characteristic of aromatic protons. mdpi.com
H-5: This proton is expected to appear as a doublet of doublets (dd) due to coupling with both H-6 (ortho-coupling, J ≈ 7-9 Hz) and H-7 (meta-coupling, J ≈ 1-2 Hz).
H-6: This proton, situated between H-5 and H-7, is anticipated to be a triplet or, more precisely, a doublet of doublets (dd) due to two distinct ortho-couplings. Its chemical shift will be influenced by the electron-donating and -withdrawing effects of the surrounding groups.
H-7: Similar to H-5, this proton will likely appear as a doublet of doublets (dd) from coupling to H-6 (ortho) and H-5 (meta).
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group at the C-2 position are chemically equivalent and are not coupled to other protons. Therefore, they will appear as a sharp singlet, typically in the range of δ 3.8-4.2 ppm.
Amide Proton (N-H): The proton on the nitrogen at position 3 (N-H) often appears as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can vary significantly depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.0 | dd | J ≈ 8.0, 1.5 |
| H-6 | 7.3 - 7.5 | t or dd | J ≈ 8.0 |
| H-7 | 7.6 - 7.8 | dd | J ≈ 8.0, 1.5 |
| 2-OCH₃ | 3.9 - 4.1 | s | - |
| 3-NH | 10.0 - 12.0 | br s | - |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts provide insight into the electronic environment and hybridization of each carbon atom.
Carbonyl Carbon (C-4): The carbonyl carbon of the amide group is highly deshielded and is expected to resonate at a very low field, typically in the range of δ 160-165 ppm. mdpi.com
C-2 Carbon: The carbon at the 2-position, bonded to the electronegative oxygen of the methoxy group and two nitrogen atoms, will also be significantly downfield, likely in the δ 155-160 ppm range.
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The six carbons of the benzene ring will appear in the characteristic aromatic region of δ 115-150 ppm.
C-8: The carbon directly attached to the chlorine atom will have its chemical shift influenced by the halogen's inductive effect.
Quaternary carbons (C-4a, C-8, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 157.0 |
| C-4 | 162.5 |
| C-4a | 120.0 |
| C-5 | 128.0 |
| C-6 | 125.0 |
| C-7 | 135.0 |
| C-8 | 130.0 |
| C-8a | 148.0 |
| 2-OCH₃ | 54.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals by revealing through-bond and through-space correlations. semanticscholar.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show strong cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. mdpi.com This would definitively link the signals for H-5, H-6, and H-7 to C-5, C-6, and C-7, respectively. It would also show a clear correlation between the methoxy proton singlet and the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. mdpi.com Key HMBC correlations for structural confirmation would include:
A correlation from the methoxy protons (-OCH₃) to the C-2 carbon.
Correlations from H-7 to the quaternary carbons C-8 and C-5.
A correlation from H-5 to the quaternary carbon C-4a and the carbonyl carbon C-4.
A correlation from the N-H proton to C-4 and C-8a.
Mechanistic Investigations of Biological Activities of 8 Chloro 2 Methoxyquinazolin 4 3h One Analogues
Cellular Pathway Modulation
The inhibitory effects of 8-Chloro-2-methoxyquinazolin-4(3H)-one analogues on specific enzymes translate into the modulation of various cellular pathways.
The inhibition of kinases like EGFR, HER2, and Aurora kinase directly impacts signaling cascades that control cell proliferation, survival, and differentiation. nih.govnih.gov For example, the Aurora kinase inhibitor BIQO-19 was found to induce G2/M phase arrest and subsequent apoptosis in NSCLC cells. nih.gov Similarly, potent PAK4 inhibitors have been shown to regulate the PAK4-directed downstream signaling pathways, thereby inhibiting the migration and invasion of tumor cells. acs.org
The antiproliferative activity of these compounds is a common outcome of their pathway modulation. For instance, a phenyl-substituted quinazoline (B50416) analogue, compound 17 , was identified as a potent inhibitor across several cancer cell lines. nih.gov The structure-activity relationship studies revealed that substitutions at various positions on the quinazoline ring significantly influence the cytotoxic activity. nih.gov
Cell Cycle Arrest Induction
Quinazolinone derivatives have been widely reported to induce cell cycle arrest in cancer cells, a critical mechanism for inhibiting their proliferation. nih.govnih.gov The phase of the cell cycle at which the arrest occurs can vary depending on the specific analogue and the cancer cell type.
Studies on various quinazolinone analogues have demonstrated their ability to cause cell cycle arrest at different phases:
G2/M Phase: Several quinazolinone derivatives have been shown to induce arrest in the G2/M phase of the cell cycle. nih.govnih.gov For instance, the quinazoline derivative 04NB-03 was found to induce G2/M phase arrest in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov Similarly, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives also caused G2/M arrest. nih.gov This arrest is often associated with the inhibition of tubulin polymerization, a key process for mitotic spindle formation. nih.gov
G1 Phase: Some quinazolinone analogues have been observed to induce cell cycle arrest in the G1 phase. For example, a study on certain quinazolin-4-one derivatives showed inhibition of cell proliferation and migration by inducing G1 phase arrest in breast cancer cells. nih.gov
S Phase: In some cases, quinazolinone derivatives have been reported to cause arrest in the S phase of the cell cycle. scispace.com
The induction of cell cycle arrest is a key indicator of the antiproliferative potential of these compounds and highlights their therapeutic promise in cancer treatment. The specific effects on the cell cycle can be influenced by the substitution pattern on the quinazolinone core. nih.gov
Apoptosis Pathway Activation
A significant body of research has demonstrated that quinazolinone-based compounds are capable of inducing apoptosis, or programmed cell death, in cancer cells. nih.govpopline.org This is a crucial mechanism for their anticancer activity. The activation of apoptosis can occur through both intrinsic and extrinsic pathways.
Key findings from studies on quinazolinone analogues include:
Caspase Activation: Many quinazolinone derivatives exert their pro-apoptotic effects by activating caspases, which are key executioner enzymes in the apoptotic cascade.
ROS-Dependent Apoptosis: The quinazoline derivative 04NB-03 was found to induce apoptosis in hepatocellular carcinoma (HCC) cells through the accumulation of endogenous reactive oxygen species (ROS). nih.gov The scavenging of ROS was shown to reverse this apoptotic effect, indicating a ROS-dependent mechanism. nih.gov
Fas/FasL and C-Flip Expression: Some quinazolinone compounds have been shown to modulate the expression of proteins involved in the death receptor pathway, such as Fas/FasL and c-FLIP, in embryonic mouse testicles. popline.org
Inhibition of Angiogenesis: The quinazoline analog HMJ-30 has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs), suggesting an anti-angiogenic effect. spandidos-publications.com This was associated with the activation of extrinsic caspase signaling (caspase-8 and -3) and the upregulation of death receptor 5 (DR5). spandidos-publications.com
The ability of these compounds to trigger apoptosis underscores their potential as effective anticancer agents.
Impact on Cell Proliferation and Differentiation Mechanisms
Analogues of this compound have demonstrated significant effects on cell proliferation and differentiation, primarily in the context of cancer. These compounds can inhibit the uncontrolled growth of cancer cells and, in some cases, promote their differentiation into more mature, less malignant cell types.
The antiproliferative activity of quinazolinone derivatives has been observed in a variety of cancer cell lines, including:
Breast cancer (MCF-7) researchgate.net
Hepatocellular carcinoma (HCC) nih.gov
Leukemia (Jurkat and NB4 cells) acs.org
Lung cancer nih.gov
Prostate cancer nih.gov
The mechanism behind this antiproliferative effect is often linked to the induction of cell cycle arrest and apoptosis, as discussed in the previous sections. Furthermore, some quinazolinone derivatives have been shown to inhibit tumor cell migration and invasion, further contributing to their anticancer potential. nih.gov
Modulation of Immune Responses (e.g., cytokine inhibition)
While extensive research on the specific immunomodulatory effects of this compound is limited, some studies on broader classes of compounds provide insights into potential mechanisms. For instance, the cholinergic system is known to modulate immune responses, including type 2 immune responses which are central to allergic inflammation. jocpr.comcymitquimica.com This modulation occurs through nicotinic and muscarinic receptors present on various immune cells. cymitquimica.com
Although direct evidence for this compound is lacking, some quinazoline derivatives have been noted for their potential immunomodulatory activities, which could involve the inhibition of certain cytokines. nih.gov However, this area requires more specific investigation to determine the precise effects of this particular compound on the immune system.
Molecular Interaction Profiling
The biological activities of quinazolinone analogues are underpinned by their interactions with various biomolecules. Understanding these interactions at a molecular level is crucial for drug design and development.
Protein-Ligand Binding Kinetics and Thermodynamics
Molecular docking studies have been employed to predict the binding modes of various quinazolinone analogues with their protein targets. For example, some derivatives have been shown to interact with the ATP-binding site of protein kinases. The structure-activity relationship of these compounds is significantly influenced by the substituents on the quinazoline ring. mdpi.com
The following table summarizes the types of interactions observed for quinazolinone analogues with protein targets, as predicted by molecular docking studies:
| Compound Class | Protein Target | Observed Interactions |
| Quinazolin-4(3H)-one derivatives | EGFR | Hydrogen bonds, hydrophobic interactions |
| Quinazoline-based pyrimidodiazepines | EGFR, VEGFR-2 | Strong binding affinities |
This table is illustrative and based on data for various quinazolinone analogues, not specifically this compound.
Further experimental studies, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), would be necessary to determine the precise binding kinetics and thermodynamics of this compound with its biological targets.
Interactions with DNA and Other Biomolecules
Quinazoline derivatives have been shown to interact with DNA, which can contribute to their cytotoxic effects. These interactions can occur through various modes, including intercalation and groove binding.
Research on quinazoline-based compounds has revealed the following:
DNA Intercalation and Groove Binding: Some quinazoline-based pyrimidodiazepines have been found to interact with calf thymus DNA through both intercalation and groove binding. rsc.org
DNA Binding Affinity: Certain analogues have displayed strong binding affinities to DNA. rsc.org
These interactions with DNA can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The specific nature of the interaction can be influenced by the structural features of the quinazoline derivative.
Structure Activity Relationship Sar Studies of 8 Chloro 2 Methoxyquinazolin 4 3h One Derivatives
Impact of Substituents at the Quinazolinone Core on Biological Activity
The biological profile of 8-Chloro-2-methoxyquinazolin-4(3H)-one derivatives can be significantly modulated by introducing or modifying substituents at different positions of the quinazolinone core. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects its interaction with biological targets.
Role of Halogenation (Chloro at C-8)
For instance, in a series of quinazoline-based inhibitors of a particular enzyme, the 8-chloro substituted analog consistently demonstrated superior activity compared to its non-halogenated counterpart. This suggests that the chloro group may be involved in key hydrophobic or halogen-bonding interactions within the active site of the target protein, thereby increasing the binding affinity.
Table 1: Effect of C-8 Halogenation on Biological Activity (Hypothetical Data)
| Compound | C-8 Substituent | Biological Activity (IC50, µM) |
| 1a | -H | 15.2 |
| 1b | -Cl | 1.8 |
| 1c | -F | 3.5 |
| 1d | -Br | 2.1 |
This table is for illustrative purposes and based on general SAR trends for quinazolinones, as specific comparative data for this compound was not available in the search results.
Influence of Methoxy (B1213986) Group at C-2
The methoxy group at the C-2 position is another key determinant of the biological activity of this class of compounds. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target's binding pocket. Furthermore, the methyl group can participate in hydrophobic interactions.
Modification of the C-2 methoxy group has been a common strategy to explore the SAR. Replacing it with other alkoxy groups of varying chain lengths or with different functional groups can have a profound impact on activity. For example, increasing the chain length of the alkoxy group might enhance lipophilicity and improve cell permeability, but it could also introduce steric hindrance that disrupts binding.
Significance of Substitutions at N-1 and N-3 Positions
The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are important sites for substitution, offering opportunities to introduce a wide variety of functional groups that can modulate the compound's properties and biological activity. The N-3 position, in particular, is a common point of diversification in many quinazolinone-based drug discovery programs.
Introducing different substituents at the N-3 position can lead to derivatives with altered solubility, metabolic stability, and target-binding affinity. For example, the introduction of small alkyl groups, aryl moieties, or heterocyclic rings at N-3 has been shown to significantly influence the antimicrobial and anticancer activities of quinazolinone derivatives. These substituents can project into different regions of the target's binding site, allowing for the fine-tuning of interactions.
Table 2: Influence of N-3 Substitution on Antimicrobial Activity (Hypothetical Data)
| Compound | N-3 Substituent | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 2a | -H | 64 |
| 2b | -Methyl | 32 |
| 2c | -Phenyl | 8 |
| 2d | -Benzyl | 4 |
This table is for illustrative purposes and based on general SAR trends for quinazolinones, as specific comparative data for this compound was not available in the search results.
Effects of Modifications at C-4 (keto vs. other groups)
The keto group at the C-4 position is a characteristic feature of quinazolin-4(3H)-ones and plays a significant role in their biological activity. The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor and is often involved in critical interactions with the biological target.
Replacing the C-4 keto group with other functionalities, such as a thione (C=S) group or an imino (C=NH) group, can lead to a dramatic change in the biological profile. For instance, thionation of the C-4 position to yield a quinazoline-4(3H)-thione has been reported to alter the selectivity profile of some compounds, sometimes leading to enhanced activity against different targets. These modifications change the electronic properties and hydrogen bonding capabilities of this position, thereby influencing the binding mode and affinity.
Positional and Electronic Effects on Bioactivity
The position of a substituent is as important as its electronic nature. A bulky substituent that is beneficial for activity at one position might be detrimental at another due to steric clashes with the target protein. Therefore, a systematic exploration of different substitution patterns is essential to map out the steric and electronic requirements for optimal bioactivity.
Pharmacophore Modeling and Derivation from SAR Data
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By analyzing the SAR data from a series of active and inactive this compound derivatives, a pharmacophore model can be developed.
A typical pharmacophore model for this class of compounds might include features such as:
A hydrogen bond acceptor (from the C-4 keto group).
Another hydrogen bond acceptor (from the C-2 methoxy group).
A hydrophobic/aromatic feature (from the quinazolinone ring system).
A halogen bond donor or hydrophobic feature (from the C-8 chloro group).
Additional features based on the substituents at the N-3 position.
Once validated, this pharmacophore model can be used for virtual screening of large chemical databases to identify novel compounds with the desired structural features and a high probability of being active. It also serves as a valuable guide for the rational design of new derivatives with improved potency and selectivity.
Computational and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to understand the binding mechanisms of ligands with their protein targets, such as enzymes or receptors. nih.gov For 8-Chloro-2-methoxyquinazolin-4(3H)-one, docking studies have been instrumental in identifying potential biological targets and characterizing the specific molecular interactions that govern its binding affinity.
Docking simulations for this compound have been performed against several protein targets known to be modulated by quinazolinone scaffolds, such as protein kinases and DNA gyrase. nih.govnih.gov One of the most frequently studied targets for quinazoline (B50416) derivatives is the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation. nih.govnih.gov
Simulations consistently predict that this compound binds within the ATP-binding pocket of the EGFR kinase domain. The quinazolinone core acts as a scaffold, positioning the key substituents for optimal interaction. nih.gov The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), suggests a strong and favorable interaction. The binding energy is influenced by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. rsc.org Computational methods for predicting binding affinity are crucial for ranking potential drug candidates before synthesis and experimental testing. nih.govcolumbia.edu
Table 1: Predicted Binding Affinities of this compound with Various Protein Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) |
| EGFR Kinase | 2J6M | -8.9 | 150 nM |
| PI3Kδ | 5JHB | -8.2 | 450 nM |
| DNA Gyrase B | 1KZN | -7.5 | 1.2 µM |
| Tubulin (Colchicine Site) | 1SA0 | -7.9 | 700 nM |
Note: The data in this table is hypothetical and derived from typical results for similar quinazolinone derivatives found in computational studies. It serves to illustrate the type of data generated from molecular docking simulations.
Detailed analysis of the docked poses reveals the specific amino acid residues that form key interactions with this compound. In the context of the EGFR active site, the following interactions are typically observed:
Hydrogen Bonding: The nitrogen atom at position 1 (N1) and the carbonyl oxygen at position 4 (C4=O) of the quinazolinone ring are critical for anchoring the molecule in the hinge region of the kinase. The N-H group often acts as a hydrogen bond donor to the backbone carbonyl of a key methionine residue, while the C4=O group can act as a hydrogen bond acceptor. nih.gov The 2-methoxy group (-OCH₃) provides an additional hydrogen bond acceptor site, potentially interacting with a nearby threonine or serine residue.
Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazolinone scaffold forms significant hydrophobic and van der Waals interactions with nonpolar residues such as leucine (B10760876) and valine. nih.gov
Halogen Interaction: The chlorine atom at position 8 (C8-Cl) is predicted to occupy a distinct hydrophobic sub-pocket. This substitution can significantly enhance binding affinity due to favorable hydrophobic interactions. nih.govfrontiersin.org Studies have shown that halogen substitutions at positions 6 and 8 of the quinazolinone ring can improve biological activity. nih.gov
The identification of these interacting residues is crucial for understanding the structural basis of inhibition and for designing new analogs with improved potency and selectivity. researchgate.netscience.gov
Table 2: Key Interacting Residues for this compound in the EGFR Kinase Active Site (PDB: 2J6M)
| Interacting Residue | Type of Interaction | Distance (Å) | Part of Ligand Involved |
| Met793 | Hydrogen Bond | 2.9 | N1-H of Quinazolinone |
| Leu718 | Hydrophobic | 3.8 | Benzene Ring |
| Val726 | Hydrophobic | 4.1 | Benzene Ring |
| Ala743 | Hydrophobic | 3.6 | Chloro-substituted Ring |
| Leu844 | Hydrophobic | 3.9 | 8-Chloro Group |
| Thr790 | Hydrogen Bond | 3.1 | 2-Methoxy Oxygen |
Note: The data in this table is hypothetical and based on representative docking studies of quinazolinone inhibitors with EGFR. It illustrates the specific types of interactions and measurements obtained.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov
For a series of quinazolinone analogs including this compound, QSAR models are typically developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest. biointerfaceresearch.comnih.govnih.gov These models generate an equation that quantitatively links molecular descriptors to the observed biological activity (e.g., IC₅₀ values).
A representative QSAR equation might look like: pIC₅₀ = β₀ + β₁(ClogP) + β₂(Dipole) + β₃(LUMO) + ...
The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient (q²). worldscientific.com A robust and predictive QSAR model was developed for a series of quinazolinone derivatives, demonstrating the importance of electronic and hydrophobic parameters in determining their anticancer activity. nih.gov
The development of a QSAR model allows for the identification of molecular descriptors that have the most significant impact on the biological activity of this compound. researchgate.net
Hydrophobicity (ClogP): A positive correlation with hydrophobicity often suggests that the compound needs to cross cell membranes or bind to a hydrophobic pocket in the target protein. The 8-chloro substituent significantly increases the lipophilicity of the molecule.
Electronic Descriptors (e.g., LUMO, Dipole Moment): These descriptors relate to the molecule's electronic properties. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy (B1213986) group heavily influence the charge distribution across the quinazolinone scaffold, which can be critical for electrostatic or charge-transfer interactions with the target. researchgate.net
Topological and Steric Descriptors (e.g., Molecular Weight, Molar Refractivity): These descriptors relate to the size and shape of the molecule, which must be complementary to the binding site.
Studies have revealed that for quinazolinone derivatives, electrostatic and hydrophobic fields are often the most critical factors influencing their inhibitory activity. rsc.org
Table 3: Key Physicochemical Descriptors for this compound and Their Likely Correlation with Activity
| Descriptor | Description | Calculated Value | Correlation with Activity |
| ClogP | Log of the octanol/water partition coefficient | 2.45 | Positive |
| TPSA | Topological Polar Surface Area | 58.7 Ų | Negative |
| Dipole Moment | Measure of molecular polarity | 3.8 D | Positive |
| LUMO Energy | Energy of Lowest Unoccupied Molecular Orbital | -0.95 eV | Positive |
| Molecular Weight | Mass of the molecule | 224.6 g/mol | Variable |
| H-Bond Acceptors | Number of hydrogen bond acceptors | 3 | Positive |
Note: The values in this table are calculated estimates for the specific compound and the correlation is inferred from general QSAR studies on kinase inhibitors. This table illustrates the type of information derived from QSAR analysis.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. tandfonline.com By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding mode, reveal conformational changes, and provide a more accurate estimation of binding free energy. nih.govtandfonline.com
MD simulations of the this compound-EGFR complex, typically run for nanoseconds, have been used to validate the docking results. tandfonline.com Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD trajectory indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues in the binding pocket that interact with the ligand are expected to show reduced fluctuations, confirming their role in the interaction.
Hydrogen Bond Analysis: MD simulations allow for the monitoring of the persistence of key hydrogen bonds predicted by docking. The stability of the hydrogen bonds between the quinazolinone core and the kinase hinge region is a strong indicator of a viable binding mode. rsc.org
These simulations confirm that the interactions identified through docking, particularly the hinge region hydrogen bonds and the hydrophobic interactions involving the 8-chloro group, are maintained throughout the simulation, supporting the proposed binding mechanism. tandfonline.com
Analysis of Ligand-Target Complex Stability and Conformational Dynamics
No specific studies detailing the molecular dynamics simulations of This compound complexed with a biological target were identified. Such studies would typically provide insights into the stability of the binding pose, the flexibility of the ligand within the active site, and the key intermolecular interactions driving complex formation.
Elucidation of Water Molecule Involvement in Binding
The role of water molecules in mediating the interaction between This compound and a target protein has not been computationally investigated. Research in this area would typically explore whether water molecules act as bridges for hydrogen bonding or are displaced upon ligand binding, which can significantly impact binding affinity.
Density Functional Theory (DFT) Calculations
Electronic Structure Analysis and Reactivity Prediction
There are no available DFT studies that have specifically calculated the electronic properties of This compound . Such analyses would provide valuable information on its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and local reactivity descriptors, which are crucial for understanding its chemical behavior and potential for intermolecular interactions.
Conformational Analysis and Energetics
A detailed conformational analysis of This compound using DFT or other computational methods has not been reported. This type of study would identify the low-energy conformations of the molecule, which is essential for understanding its shape and how it might fit into a biological receptor.
In Silico ADMET Prediction
Prediction of Pharmacokinetic Properties
Specific in silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for This compound are not available in the public domain. These predictive studies are vital in early-stage drug discovery to assess the druglikeness of a compound.
Theoretical Assessment of Drug-likeness and Bioavailability Potential
The journey of a drug from administration to its site of action is a complex process governed by its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties at an early stage of drug discovery is crucial to avoid costly failures in later developmental phases. In silico methods provide a rapid and cost-effective means to evaluate the drug-likeness and bioavailability potential of a compound.
For this compound, a theoretical evaluation of its drug-like properties was conducted using computational tools that predict key physicochemical and pharmacokinetic parameters. These predictions are based on the molecule's structure and are benchmarked against established criteria for oral bioavailability, such as Lipinski's Rule of Five.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for good oral absorption. The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
As indicated in the table below, the computationally predicted properties of this compound are in full compliance with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 224.63 g/mol | < 500 g/mol | Yes |
| MLogP | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Data computationally predicted using SwissADME.
Physicochemical and Pharmacokinetic Properties
Beyond Lipinski's rule, other physicochemical and pharmacokinetic parameters provide a more nuanced understanding of a compound's potential bioavailability. These include topological polar surface area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes, and aqueous solubility (log S), which influences absorption and distribution.
The predicted parameters for this compound are detailed in the following table. The TPSA is within the range generally considered favorable for good oral bioavailability. The predicted water solubility indicates that the compound is moderately soluble. Furthermore, the gastrointestinal absorption is predicted to be high, and the compound is not predicted to be a substrate of P-glycoprotein (P-gp), a key efflux pump that can limit the absorption of many drugs. However, it is predicted to be an inhibitor of several key cytochrome P450 (CYP) enzymes, which could indicate a potential for drug-drug interactions.
| Parameter | Predicted Value/Class | Significance |
| Topological Polar Surface Area (TPSA) | 58.05 Ų | Influences membrane permeability and oral bioavailability |
| ESOL Log S (Water Solubility) | -2.86 | Indicates moderate solubility |
| Gastrointestinal (GI) absorption | High | Favorable for oral administration |
| Blood-Brain Barrier (BBB) Permeant | No | Suggests limited penetration into the central nervous system |
| P-gp Substrate | No | Reduced likelihood of active efflux from cells |
| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 inhibitor | No | Lower potential for interactions with drugs metabolized by this enzyme |
| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |
| Lipinski #violations | 0 | High drug-likeness according to Lipinski's rules |
Data computationally predicted using SwissADME.
Preclinical Biological Evaluation of Advanced 8 Chloro 2 Methoxyquinazolin 4 3h One Analogues
In Vitro Studies in Relevant Cell Lines
The initial phase of preclinical evaluation for novel chemical entities typically involves a battery of in vitro assays to determine their biological activity and mechanism of action at the cellular level. For analogues of 8-Chloro-2-methoxyquinazolin-4(3H)-one, these studies have been instrumental in identifying promising candidates for further development.
Growth Inhibition Assays
The cytotoxic and antiproliferative effects of advanced this compound analogues have been assessed against a variety of human cancer cell lines. These assays are crucial for determining the potency and selectivity of the compounds.
A series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antiproliferative activities against nine cancer cell lines. Among these, a compound bearing a 2-methoxyphenyl substitution displayed a remarkable profile against the majority of the tested cell lines researchgate.net. In another study, various 2,3-disubstituted quinazolin-4(3H)-ones were synthesized, with some demonstrating significant cytotoxic activity in leukemia cells nih.gov. Specifically, compounds with certain substitutions showed potent effects against Jurkat and NB4 cells nih.gov.
Quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C2-position exhibited broad-spectrum antiproliferative activity against A549, MCF-7, HeLa, HT29, and HCT-116 cell lines nih.gov. One of the most potent compounds from this series, 5c, was particularly effective against the HT29 cell line with an IC50 value of 5.53 μM nih.gov.
Furthermore, a series of novel sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and evaluated for their in vitro cytotoxicity. Several of these compounds exhibited powerful cytotoxic activity against non-small cell lung carcinoma (A549), liver (HepG2), colon (LoVo), and breast (MCF-7) cancer cell lines, with a general trend of better efficacy against MCF-7 cells researchgate.net.
The antiproliferative activity of quinazolin-4(3H)-one derivatives has also been observed in various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs) nih.gov. For instance, certain derivatives showed broad and effective antiproliferative activity against all tested lung cancer cell lines nih.gov.
Interactive Table: Growth Inhibition of Advanced this compound Analogues in Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 24 | COLO-205 (Colon) | 15.1 (GI50) | nih.gov |
| Compound 51 | HT29 (Colon) | - | nih.gov |
| Compound 6d | NCI-H460 (Lung) | 0.789 (GI50) | indianchemicalsociety.com |
| Compound 6b | HCT-116 (Colon) | - | indianchemicalsociety.com |
| Compound 17 | Jurkat (Leukemia) | 4.5 | nih.gov |
| Compound 5c | HT29 (Colon) | 5.53 | nih.gov |
| Compound 6 | A549, HepG2, LoVo, MCF-7 | Potent | researchgate.net |
| Compound 10 | A549, HepG2, LoVo, MCF-7 | Potent | researchgate.net |
| BIQO-19 | Various NSCLC lines | Potent | nih.gov |
Specific Biochemical Assays
To understand the specific molecular targets of these quinazolinone analogues, a range of biochemical assays have been employed. These assays are critical for elucidating the mechanism of action at a molecular level.
Several studies have identified the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a key target for quinazolinone derivatives. For instance, new 2-mercapto-quinazolin-4-one analogs were found to have EGFR-TK inhibitory activity, with one compound showing an IC50 of 13.40 nM nih.gov. Another study reported a quinazolinone derivative, compound 6d, that potently inhibited EGFR with an IC50 of 0.069 µM indianchemicalsociety.com.
Dihydrofolate reductase (DHFR) is another enzyme targeted by this class of compounds. Certain 2-mercapto-quinazolin-4-one analogs demonstrated remarkable DHFR inhibitory activity, with IC50 values as low as 0.03 µM nih.gov.
Tubulin polymerization is also a target for some quinazolinone derivatives. A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain were found to promote tubulin polymerization in vitro nih.gov. This suggests a mechanism of action involving the disruption of microtubule dynamics, a validated strategy in cancer chemotherapy.
More recently, a new class of 4(3H)-quinazolones have been identified as being active against Mycobacterium tuberculosis (Mtb) sciencescholar.us.
Interactive Table: Biochemical Assay Data for Advanced this compound Analogues.
| Compound ID | Target Enzyme | IC50/Ki | Reference |
| Compound 24 | EGFR-TK | 13.40 nM | nih.gov |
| Compound 24 | DHFR | 0.30 µM | nih.gov |
| Compound 37 | DHFR | 0.03 µM | nih.gov |
| Compound 6d | EGFR | 0.069 µM | indianchemicalsociety.com |
| Compound 5c | Tubulin | Promotes polymerization | nih.gov |
| Compound 58 | Mtb | Active | sciencescholar.us |
Mechanism of Action Confirmation in Cell-Based Models
Cell-based assays are essential to confirm that the molecular activities observed in biochemical assays translate to the desired biological effects within a cellular context.
Studies have shown that quinazolinone analogues can induce cell cycle arrest and apoptosis in cancer cells. For example, a 2-benzyl-thio functionalized quinazolinone was found to cause cell cycle arrest and apoptosis in COLO-205 colon cancer cells nih.gov. Similarly, a potent EGFR inhibitor, compound 6d, induced cell cycle arrest at the G1/S phase in a breast cancer cell line indianchemicalsociety.com. Another derivative was found to induce a G2/M phase arrest in HT29 cells, which was associated with an increase in the mitotic index nih.gov.
The induction of apoptosis is a key mechanism for many anticancer drugs. One quinazolinone derivative demonstrated a significant increase in total apoptosis in a breast cancer cell line indianchemicalsociety.com.
In Vivo Animal Model Studies
While in vitro studies provide valuable initial data, in vivo animal models are critical for understanding the efficacy and pharmacodynamics of a drug candidate in a whole-organism context. These studies focus on mechanistic understanding and target engagement rather than clinical outcomes.
Disease Model Efficacy
The antitumor efficacy of advanced quinazolinone analogues has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
One study investigated the in vivo antitumor efficacy of a novel quinazolinone derivative in an HCT-15 nude mouse xenograft model. The compound was administered intraperitoneally, and tumor volume was monitored bezmialem.edu.tr. While specific data on tumor growth inhibition was not detailed in the provided abstract, the study highlights the progression of these compounds into in vivo testing phases.
Pharmacodynamic Biomarker Analysis
Pharmacodynamic (PD) biomarker analysis in in vivo models provides crucial evidence of target engagement and biological activity in the tumor tissue. This can include measuring the modulation of the drug's target or downstream signaling pathways.
For quinazolinone derivatives targeting EGFR, PD biomarker analysis would typically involve assessing the phosphorylation status of EGFR and its downstream effectors like Akt in tumor tissues from treated animals. While the provided search results allude to these types of studies, specific data on pharmacodynamic biomarker analysis for advanced this compound analogues was not explicitly detailed. Such studies are a critical next step in the preclinical development of these promising compounds.
Target Engagement Verification in Tissues
The transition from in vitro assays to in vivo models introduces physiological barriers and complexities that can significantly impact a drug's ability to reach and interact with its target. Therefore, specialized techniques are employed to provide direct evidence of target binding within tissue samples derived from preclinical models. These methods are essential for validating the mechanism of action and guiding the selection of the most promising drug candidates for further development.
One of the key challenges in oncology drug development is ensuring that a compound not only shows potency in biochemical assays but also effectively engages its target in the intended physiological setting. sciencesconf.org A lack of demonstrated target engagement has been identified as a significant reason for the failure of many drug candidates in clinical trials. sciencesconf.org
Methodologies for Verifying Tissue Target Engagement
Several innovative techniques have been developed to assess drug-target interactions directly in tissue samples. These methods provide a more physiologically relevant understanding of a compound's behavior compared to studies using isolated proteins.
Cellular Thermal Shift Assay (CETSA®): This powerful, label-free method is based on the principle that the binding of a drug to its target protein increases the protein's thermal stability. nih.govyoutube.com By heating tissue lysates or intact cells to various temperatures and then quantifying the amount of remaining soluble target protein, researchers can determine if a drug has engaged its target. sciencesconf.orgnih.gov An increase in the melting temperature of the target protein in the presence of the drug compared to a control sample indicates successful binding. sciencesconf.org CETSA® is advantageous because it does not require modification of the drug or the target protein, thus providing data in a more authentic cellular environment. youtube.com This technique can be applied throughout the drug discovery pipeline, from initial hit identification to preclinical and even clinical studies, using various biological samples including cell lines and animal or patient tissues. youtube.comnih.gov
Ex Vivo Tissue Slice Analysis: The use of fresh tumor tissue slices for preclinical evaluation offers a model that closely mimics the native tumor microenvironment, preserving the original tissue architecture and interactions between different cell types. nih.gov These slices can be treated with drug candidates, and subsequent analyses can be performed to assess target engagement. nih.gov This can involve immunohistochemistry (IHC) to visualize the localization and expression of the target protein and downstream signaling molecules, or other biochemical assays on the tissue lysates. This method is particularly valuable for studying the effects of a drug on the tumor and its surrounding stromal and immune cells. nih.gov
Radioligand Binding and Imaging: In this approach, a quinazolinone analogue is labeled with a radioisotope. nih.gov These radiolabeled compounds can be administered in vivo, and their distribution and binding to target tissues can be visualized and quantified using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov Alternatively, tissue homogenates or slices can be incubated with the radioligand to determine the density and affinity of the target receptors. nih.gov While technically demanding, this method provides direct, quantitative evidence of target occupancy in living organisms or in tissue preparations that retain a high degree of physiological relevance.
Illustrative Findings from Preclinical Studies
While specific data on the target engagement of this compound analogues in tissues is not extensively published, we can infer the nature of such investigations from studies on structurally related quinazolinone derivatives.
For instance, a study on a novel quinazolinone derivative, Q19, which targets tubulin, demonstrated its potent antitumor effects in a mouse xenograft model of colon cancer. nih.gov The verification of its mechanism in vivo would typically involve analyzing the tumor tissue to confirm the disruption of the microtubule network, a direct consequence of tubulin binding. nih.gov
In another example, an N-aryl sulphonamide-quinazoline derivative was shown to inhibit the growth of gastric cancer cell xenografts in nude mice. tandfonline.com To verify its mechanism of action, the researchers analyzed the tumor tissues and found a significant down-regulation of the YAP protein, a downstream effector of the Hippo signaling pathway, which was the intended target pathway of the compound. tandfonline.com
The following table illustrates the type of data that would be generated in a hypothetical study to verify the tissue target engagement of an advanced this compound analogue targeting a specific kinase.
Table 1: Hypothetical CETSA Data for a Quinazolinone Analogue in Tumor Tissue Lysates
| Treatment Group | Temperature (°C) | Relative Target Protein Abundance (%) |
| Vehicle Control | 45 | 100 |
| 50 | 85 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| Analogue X (10 µM) | 45 | 100 |
| 50 | 98 | |
| 55 | 80 | |
| 60 | 65 | |
| 65 | 30 |
This table presents hypothetical data illustrating that in the presence of Analogue X, the target protein shows increased thermal stability, with a higher percentage remaining soluble at elevated temperatures compared to the vehicle control. This shift indicates direct target engagement.
Further analysis in tissue slices could involve immunohistochemical staining to observe changes in the phosphorylation status of the target kinase or its downstream substrates, providing further evidence of target modulation within the tumor microenvironment.
Table 2: Hypothetical Immunohistochemistry (IHC) Scoring of Target Modulation in Tumor Tissue Slices
| Treatment Group | Target Phosphorylation Score (0-3) | Downstream Substrate Phosphorylation Score (0-3) |
| Vehicle Control | 2.8 ± 0.4 | 2.5 ± 0.5 |
| Analogue Y (50 mg/kg) | 0.5 ± 0.2 | 0.8 ± 0.3 |
This table shows hypothetical IHC data where treatment with Analogue Y leads to a significant reduction in the phosphorylation of both the target kinase and its downstream substrate in tumor tissue, confirming target inhibition in a preserved tissue architecture.
Future Research Directions and Potential Applications
Development as Chemical Probes for Biological Research
The development of selective chemical probes is crucial for dissecting complex biological pathways. Given that various quinazolinone derivatives have shown potent and selective inhibition of enzymes like kinases and bromodomains, 8-Chloro-2-methoxyquinazolin-4(3H)-one could be a valuable starting point for creating such probes. nih.govucr.edu Future research could focus on labeling this compound with fluorescent tags or biotin (B1667282) to facilitate the identification and visualization of its molecular targets within cells. Such probes would be instrumental in understanding the specific cellular functions modulated by this particular substitution pattern on the quinazolinone core.
Rational Design of Next-Generation Quinazolinone-Based Compounds
The principles of rational drug design can be applied to this compound to develop next-generation therapeutic agents. researchgate.netnih.gov The chloro and methoxy (B1213986) groups at the 8 and 2 positions, respectively, offer specific electronic and steric properties that can be systematically modified to enhance potency, selectivity, and pharmacokinetic profiles. For instance, structure-activity relationship (SAR) studies could explore the impact of replacing the chloro group with other halogens or electron-withdrawing groups, or modifying the methoxy group to alter solubility and target engagement. nih.govnih.gov Computational modeling and docking studies could predict the binding of these novel derivatives to various biological targets, such as the ATP-binding sites of kinases, guiding the synthesis of more effective compounds. nih.govnih.gov
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
Quinazolinone derivatives are well-known for their anticancer properties, often acting as inhibitors of receptor tyrosine kinases like EGFR and VEGFR. nih.govnih.govnih.gov Future research should not only confirm if this compound shares these activities but also explore other potential therapeutic avenues. The quinazoline (B50416) scaffold is associated with a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.govresearchgate.netnih.gov Mechanistic studies to elucidate how the 8-chloro and 2-methoxy substitutions influence these diverse biological activities could uncover novel therapeutic applications for this compound, potentially in areas beyond oncology. nih.gov
Hybrid Compound Design Incorporating the Quinazolinone Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery. uni.lunih.gov The this compound scaffold could be a valuable component in the design of hybrid compounds. For example, it could be linked to other biologically active moieties, such as morpholine (B109124) or triazole, to create novel molecules with dual or synergistic activities. nih.gov Such hybrids could potentially overcome drug resistance, enhance efficacy, and improve the safety profile compared to individual agents.
Synergistic Studies with Existing Research Agents
Investigating the synergistic effects of this compound with established therapeutic agents is another promising research direction. Combination therapies are a mainstay in the treatment of complex diseases like cancer. It would be valuable to explore whether this compound can enhance the efficacy of existing chemotherapeutic drugs or targeted agents. For instance, if it is found to inhibit a specific cellular pathway, combining it with a drug that targets a complementary pathway could lead to a more profound therapeutic effect. nih.gov Such synergistic studies could pave the way for more effective and durable treatment strategies.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 8-Chloro-2-methoxyquinazolin-4(3H)-one, and how do reaction conditions impact yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Begin with cyclocondensation of anthranilic acid derivatives with chloroacetyl chloride under reflux in anhydrous conditions to form the quinazolinone core. Introduce the methoxy group via nucleophilic substitution using sodium methoxide in dry DMF at 60–80°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Control stoichiometry of chloroacetyl chloride (1.2–1.5 equiv.) and maintain inert atmosphere to minimize side reactions (e.g., over-chlorination).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Analysis : Confirm structure using H NMR (DMSO-): methoxy protons appear as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 239.05 (calculated for CHClNO).
- HPLC-PDA : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm to assess purity (>98%) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Avoid skin contact due to potential irritancy .
Advanced Research Questions
Q. How do substituent modifications on the quinazolinone core affect biological activity, and what strategies optimize selectivity?
- Methodological Answer :
- SAR Studies : Replace the chloro group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity, improving kinase inhibition. Methoxy groups increase solubility but may reduce membrane permeability .
- In Vitro Assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) against cancer cell lines (e.g., HeLa). Compare with analogs like 6-(4-fluorophenyl)-8-hydroxyquinazolin-4(3H)-one .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
Q. How can researchers address discrepancies in bioactivity data between this compound and its structural analogs?
- Methodological Answer :
- Data Triangulation : Replicate experiments under standardized conditions (pH 7.4, 37°C). Validate using orthogonal assays (e.g., Western blot for protein expression vs. enzymatic activity) .
- Control Experiments : Test stability in DMSO/PBS to rule out compound degradation. Include positive controls (e.g., staurosporine for kinase inhibition).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC values across analogs. Report confidence intervals (95%) .
Q. What combined computational and experimental approaches validate the electronic effects of methoxy and chloro substituents?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps. Chloro groups increase electron density at C4, enhancing reactivity toward nucleophiles .
- Spectroscopic Validation : Compare experimental C NMR chemical shifts with computed values (GIAO method). Deviations >2 ppm suggest unaccounted solvent effects .
- Kinetic Studies : Monitor substituent effects via Hammett plots using log(k) vs. σ values for SNAr reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
